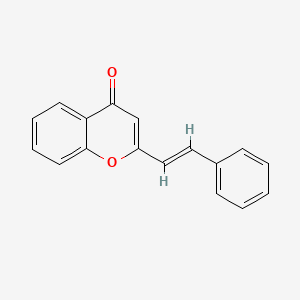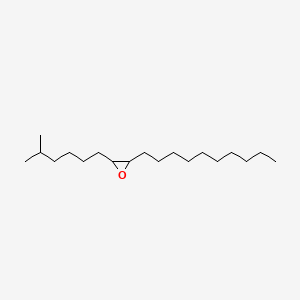
Disparlure
Vue d'ensemble
Description
Disparlure, also known as cis-7,8-Epoxy-2-methyloctadecane, is a chemical compound with the formula C19H38O . It is a sex pheromone found in moths, such as the spongy moth, and is used to attract a mate . It is also a harmful pesticide for many tree species .
Synthesis Analysis
There are two main ways to synthesize disparlure: using chiral pools, which are costly and time-consuming, or asymmetric epoxidation, which is quick, easy, and cheap . Some studies have used asymmetric epoxidation, which involves processes such as constructing an epoxide ring from the diols, filtrations, and chromatography . This procedure can produce yields over 70% using a six-step process that is simple and inexpensive .
Molecular Structure Analysis
The molecular formula of Disparlure is C19H38O . Its average mass is 282.504 Da and its monoisotopic mass is 282.292267 Da .
Chemical Reactions Analysis
Most of the syntheses of disparlure involve catalytic enantioselective methods and chiral pool approaches, while a few are based on the use of chiral auxiliary, chiral resolution, and other methods . The racemic synthesis of disparlure and also the synthesis of various analogues including labelled molecules are covered in the literature .
Physical And Chemical Properties Analysis
Disparlure appears as a viscous colorless oil . It has a density of 0.828 g cm−3 at 25 °C and a boiling point of 146-148°C .
Applications De Recherche Scientifique
Understanding Interdisciplinary Impact in Scientific Research
Disparlure's application in scientific research extends to understanding the impact of interdisciplinarity in various fields. A study by Song, Fang, and Fu (2022) in the field of climate change highlights the significant role of interdisciplinarity in enhancing scientific impact. They discovered an inverted U-shaped relationship between interdisciplinarity and scientific impact, indicating that a balance of diverse disciplines can lead to more impactful research outcomes. This insight is particularly relevant in the context of disparlure, as it underscores the importance of integrating various scientific disciplines for groundbreaking research in fields like environmental science and chemistry (Song, Fang, & Fu, 2022).
Advancing Health Disparities Research
Research on health disparities also benefits from the application of disparlure. Kilbourne et al. (2006) provide a framework to guide health disparities research, emphasizing the need for a comprehensive approach that spans from detecting disparities to designing interventions for their reduction. This framework is essential for understanding how disparlure can be used in a health context, particularly in identifying and addressing disparities in health outcomes and care (Kilbourne et al., 2006).
Enhancing Impact through Implementation Science
Chinman, Woodward, Curran, and Hausmann (2017) argue for the integration of implementation science in health disparities research. They propose that implementation science can enrich the study of health disparities by providing rigorous methods for testing disparity-reducing strategies. This approach is crucial in applying disparlure in clinical research, offering a structured method to assess and implement effective solutions (Chinman et al., 2017).
Collaborative Research Approaches
The importance of collaborative and interdisciplinary approaches in scientific research is further underscored by Okamoto and colleagues (2015), who conducted a social network analysis of health disparities research centers. Their findings reveal the significance of collaborative networks in addressing complex scientific questions, a concept that aligns well with the diverse applications of disparlure in research (Okamoto et al., 2015).
Mécanisme D'action
Disparlure is produced by female moths, such as the spongy and nun moths. It is a sex pheromone, a chemical that is released by the moths in order to attract a male mate . Disparlure has two enantiomers, referred to by (+) and (-). The (+) enantiomer is typically used to attract the males by the females, while the (-) enantiomer tends to have the opposite effect .
Safety and Hazards
Disparlure should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
A synthesis involving a direct enantiopure epoxidation of internal olefin would give the pheromone and its various analogues for different bioactivity studies and needs to be developed in future . The recent study has been directed toward labelled analogues for understanding the binding specificity shown by the pheromone binding proteins (PBP) and hence future directions could be to synthesize analogues that are more effective than the natural pheromone itself .
Propriétés
IUPAC Name |
2-decyl-3-(5-methylhexyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h17-19H,4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOFYNMWYRXIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1C(O1)CCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860443 | |
| Record name | 2-Decyl-3-(5-methylhexyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disparlure | |
CAS RN |
35898-62-5 | |
| Record name | Disparlure | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035898625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




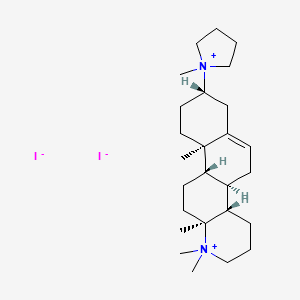
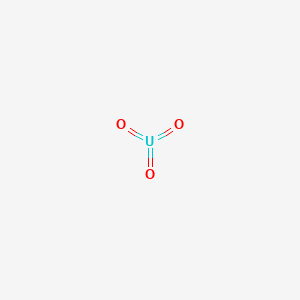
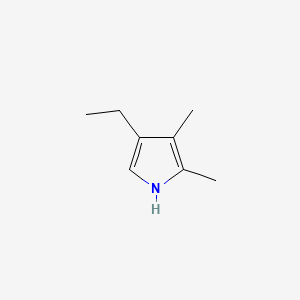
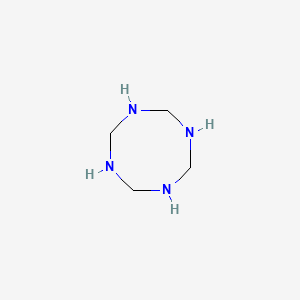

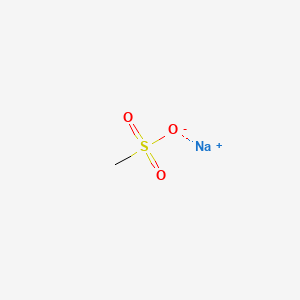
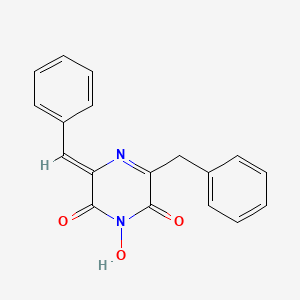
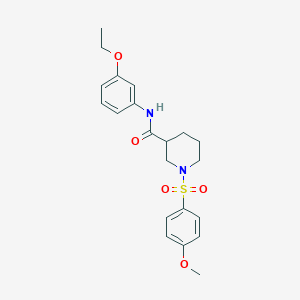
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide](/img/structure/B1220493.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide](/img/structure/B1220494.png)
![2-cyano-N-(2-furanylmethyl)-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetamide](/img/structure/B1220496.png)

